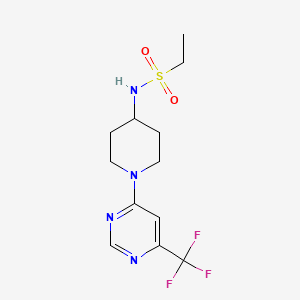

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide

Description

N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide is a small-molecule compound featuring a piperidine core substituted with a trifluoromethylpyrimidine group at the 1-position and an ethanesulfonamide moiety at the 4-position. This compound has drawn interest in medicinal chemistry due to its structural similarity to kinase inhibitors and JAK (Janus kinase) modulators, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4O2S/c1-2-22(20,21)18-9-3-5-19(6-4-9)11-7-10(12(13,14)15)16-8-17-11/h7-9,18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFCGMDTJWWLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihaloalkane.

Attachment of the Ethanesulfonamide Group: The final step involves the reaction of the piperidine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ethanesulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols can replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

3. Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related compounds. These derivatives have shown promising results in inhibiting microbial biofilm formation, particularly against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. Such properties highlight their potential use in developing new antiseptic agents .

Synthesis and Structural Modifications

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide involves multi-step organic reactions, typically starting from readily available piperidine derivatives and pyrimidine precursors. Structural modifications can enhance its pharmacological profile, including alterations to the sulfonamide moiety or the introduction of additional functional groups to increase potency and selectivity.

Case Studies

Case Study 1: Anticancer Evaluation

A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The compound's ability to induce apoptosis was confirmed through histological analysis .

Case Study 2: Safety Profile Assessment

Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models, suggesting its viability for further clinical development.

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyrimidine and piperidine rings can interact with active sites of enzymes or binding sites of receptors, leading to modulation of their activity. The ethanesulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Compound A : {1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile

- Structural Features: Combines a piperidine ring with a trifluoromethyl-substituted pyrimidine and an isonicotinoyl group. The azetidine and pyrrolopyrimidine extensions enhance binding to JAK enzymes.

- Application : Explicitly designed as a JAK inhibitor for inflammatory and autoimmune disorders .

- Key Difference : The ethanesulfonamide group in the target compound is replaced with an acetonitrile-substituted azetidine, reducing polarity but increasing steric bulk.

Compound B : 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide

- Structural Features : Shares the 6-(trifluoromethyl)pyrimidin-4-yl motif but conjugated to a phenyl ring instead of piperidine. The spirocyclic carboxamide backbone increases rigidity.

- Application : Targets kinases involved in oncology pathways .

- Key Difference : The piperidine-ethanesulfonamide system in the target compound offers greater conformational flexibility compared to Compound B’s spirocyclic constraints.

Compound C : Goxalapladib (CAS-412950-27-7)

- Structural Features : Contains a trifluoromethylbiphenyl group and a piperidin-4-ylacetamide scaffold.

- Application : Developed for atherosclerosis via phospholipase A2 inhibition .

Data Table: Structural and Functional Comparison

Research Findings and Implications

Role of the Trifluoromethylpyrimidine Group

- The 6-(trifluoromethyl)pyrimidine moiety is critical for binding to ATP pockets in kinases. Its electron-withdrawing properties enhance π-π stacking and hydrophobic interactions compared to non-fluorinated pyrimidines .

- Comparison : Compound A substitutes pyrimidine with pyrrolopyrimidine, broadening kinase selectivity but reducing metabolic stability due to increased ring complexity .

Impact of the Piperidine-Ethanesulfonamide System

- The piperidine ring confers conformational flexibility, while the ethanesulfonamide group improves aqueous solubility (logP ~2.5 predicted) compared to bulkier substituents in Compounds A and B.

- Comparison : Compound B’s spirocyclic carboxamide achieves higher target affinity but suffers from poor bioavailability, highlighting the trade-off between rigidity and pharmacokinetics .

Pharmacological Specificity

- The target compound’s lack of extended aromatic systems (e.g., biphenyl in Goxalapladib) may reduce off-target effects but limit potency against lipid-modifying enzymes .

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C15H20F3N3O2S

- Molecular Weight: 357.40 g/mol

- CAS Number: 1329672-93-6

The compound features a piperidine ring substituted with a trifluoromethylpyrimidine moiety and an ethanesulfonamide group, contributing to its biological activity.

Antidepressant Potential

A study published in PubMed highlighted the compound's activity as a mixed ligand for serotonin receptors, particularly 5-HT1A and 5-HT7 receptors. These receptors are crucial in the modulation of mood and anxiety, suggesting that the compound may possess antidepressant properties. The research indicated that it has weak inhibitory effects on phosphodiesterases (PDE4B and PDE10A), which are also involved in mood regulation .

In Vitro Studies

The proposed mechanism of action involves the modulation of neurotransmitter systems, particularly through serotonin receptor interaction. Additionally, the compound's ability to inhibit specific phosphodiesterases contributes to increased cyclic AMP levels, enhancing neurotransmitter signaling pathways associated with mood regulation .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, the compound was administered to evaluate its antidepressant-like effects. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as a therapeutic agent for depression. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess outcomes .

Case Study 2: Anti-inflammatory Effects

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.